7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a purine derivative with significant pharmacological potential. It belongs to a class of compounds known as purine-2,6-diones, which are recognized for their ability to inhibit various enzymes, particularly dipeptidyl peptidase IV (DPP-IV), making them relevant in the treatment of diabetes and other metabolic disorders . The compound's structure includes a piperazine moiety, which contributes to its biological activity and pharmacokinetic properties.
This compound is classified under purine derivatives, specifically as a purine-2,6-dione. It has been synthesized and characterized in various studies focusing on its biological activity and potential therapeutic applications . The compound can be sourced from chemical suppliers such as Sigma-Aldrich, which lists it among unique chemicals available for research purposes .
The synthesis of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione typically involves multi-step organic reactions starting from simpler purine derivatives. Common methods include:
Technical details include the use of solvents like dimethylformamide and reagents such as potassium carbonate for base-catalyzed reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound .
The molecular formula of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is . Its structure features:
The compound exhibits specific spectral data that can be utilized for its identification:
7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione participates in various chemical reactions due to its functional groups:
Technical details regarding these reactions often involve kinetic studies to determine inhibition constants and efficacy against target enzymes .
The mechanism of action for 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione primarily revolves around its role as a Dipeptidyl Peptidase IV inhibitor:
Data from pharmacological studies indicate that compounds in this class can significantly lower blood glucose levels in animal models .
The physical properties of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione include:
Chemical properties include:
Relevant data from stability studies suggest that the compound retains activity over extended periods when stored properly .
7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione has several scientific applications:
The synthesis of 7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione (C₁₂H₁₈N₆O₂; CID 741815) follows a convergent strategy involving purine core construction followed by sequential functionalization [2]. A representative three-step pathway begins with 5,6-diamino-1,3-dimethyluracil as the foundational precursor. In the first cyclization step, this diamine reacts with triethyl orthoacetate under reflux conditions to form the 3,7-dimethylpurine-2,6-dione scaffold. Subsequent N⁷-ethylation is achieved using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 7-ethyl-1,3-dimethylxanthine. The critical final step involves nucleophilic displacement at C⁸ using excess piperazine in refluxing n-butanol (24 hours), installing the piperazinyl group [4] [5].
Alternative routes employ 8-chloropurine intermediates for enhanced reactivity. For example, 8-chloro-7-ethyl-3-methylxanthine undergoes selective substitution with piperazine at 80°C in acetonitrile, achieving >75% conversion. This method reduces side-product formation compared to direct cyclization approaches [5]. Route optimization data reveals significant yield dependencies on the C⁸ leaving group:
Table 1: Comparative Yields in Purine-2,6-dione Synthesis
C⁸ Leaving Group | Piperazine Equivalents | Reaction Time (h) | Yield (%) |
---|---|---|---|
Chloride | 3.0 | 12 | 82 |
Bromide | 2.5 | 8 | 78 |
Methoxy | 4.0 | 24 | 41 |
Piperazine ring installation at C⁸ exploits the electron-deficient character of the purine C⁸ position, which behaves as an electrophilic center susceptible to aromatic substitution. Steric and electronic factors govern reactivity: Unsubstituted piperazine exhibits >10× faster kinetics compared to N-methylpiperazine due to diminished steric hindrance and enhanced nucleophilicity [3] [7]. Reactions require polar aprotic solvents (e.g., DMF, acetonitrile) to solubilize both purine and piperazine components, with temperatures maintained at 80–100°C to overcome activation barriers [5] [9].
Notably, piperazine asymmetry enables selective secondary functionalization post-coupling. For instance, 7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione serves as a precursor for N⁴-acylation or alkylation, introducing diverse pharmacophores at the piperazine’s distal nitrogen. This is demonstrated in the synthesis of analogues like 7-benzyl-3-methyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)purine-2,6-dione (CAS 442864-45-1), where Ullmann coupling attaches the 4-anisyl group after purine-piperazine conjugation [9].
Table 2: Piperazine Substituent Effects on Reaction Efficiency
Piperazine Derivative | Reaction Temp (°C) | By-product Formation (%) | Purification Complexity |
---|---|---|---|
Unsubstituted | 80 | <5% | Low (crystallization) |
N-Methylpiperazine | 100 | 12–18% | Moderate (column chromatography) |
N-Benzylpiperazine | 110 | 22–30% | High (prep HPLC) |
Regioselective alkylation at N³ and N⁷ positions demands precise control to avoid O-alkylation or quaternary salt formation. The N³-methyl group is typically introduced early via methylation of 5,6-diaminouracil precursors using iodomethane/K₂CO₃ in anhydrous DMF at 0–5°C, achieving >90% selectivity for the imide nitrogen [3] [8]. Subsequent N⁷-ethylation employs ethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH), exploiting the enhanced nucleophilicity of N⁷ versus N¹ in the 3-methylated intermediate [6] [8].
For bulky alkyl chains (e.g., 7-nonyl derivatives), microwave-assisted synthesis (100°C, 30 min) in acetone/water solvent systems improves yields to 65–70% compared to conventional heating (45–50% yield). This technique is equally effective for ethyl group installation, reducing reaction times from 12 hours to <1 hour [8]. Kinetic studies confirm that N⁷ alkylation proceeds 3.5× faster than N¹ alkylation in 3-methylpurinediones, rationalizing the observed regiochemistry in 7-ethyl-3-methyl derivatives.
Solvent polarity critically influences nucleophilic substitution kinetics at C⁸. High-dielectric solvents like DMF or NMP accelerate piperazine coupling by 2.3-fold versus toluene, though at the cost of increased dimerization by-products. Catalytic systems using potassium iodide (10 mol%) in DMF mitigate this by solubilizing inorganic bases (K₂CO₃), reducing reaction times from 24 to 8 hours for 90% completion [3] [9]. For alkylations, phase-transfer catalysts (Aliquat 336) enable efficient ethyl group transfer in biphasic water/toluene systems, achieving 95% conversion at 60°C [6].
Recent optimizations employ microwave irradiation in sealed vessels with n-butanol as solvent, reducing piperazine coupling times to 45 minutes with 15–20% yield improvements. This method suppresses N⁷ dealkylation—a common side reaction in prolonged thermal processes [5].
Purification of 7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione faces three primary challenges: (1) Co-elution of unreacted piperazine with target compound on silica gel; (2) Persistent impurities from 8-chloropurine precursors; and (3) N⁷ deethylated by-products (up to 12%). Remediation involves tandem crystallization using ethyl acetate/hexane (1:3) to remove apolar impurities, followed by trituration with cold methanol to eliminate residual piperazine [2] [6].
Yield optimization strategies include:
Industrial-scale processes address solvent recovery by distilling n-butanol from reaction mixtures for reuse (85% recovery). This reduces purification costs by 40% for high-volume production [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1